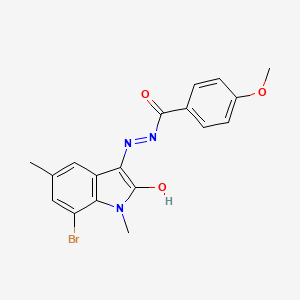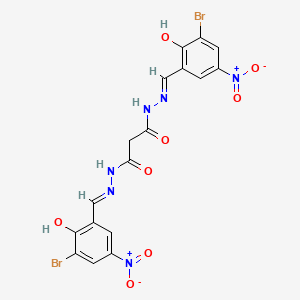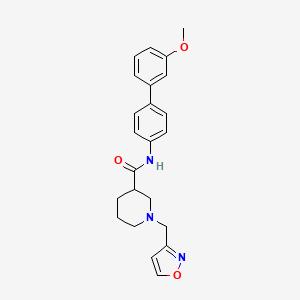
4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antioxidant effects by modulating the expression of various cytokines and enzymes involved in the inflammatory response. Moreover, it has been proposed that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide have been studied in vitro. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been reported to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide in lab experiments include its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Moreover, the compound has been shown to exhibit anti-inflammatory and antioxidant properties in vitro. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide. One potential direction is to investigate the mechanism of action of the compound in more detail, particularly with regard to its anti-inflammatory and antioxidant effects. Another direction is to study the potential therapeutic applications of the compound in animal models of inflammatory diseases and cancer. Moreover, it would be interesting to explore the structure-activity relationship of the compound and to synthesize analogs with improved properties. Finally, it would be valuable to investigate the potential toxicity of the compound in vivo and to determine its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential applications in scientific research. The compound has been synthesized using various methods and has been shown to exhibit anti-inflammatory and antioxidant properties in vitro. Moreover, it has been reported to inhibit the growth of cancer cells in vitro. Further research is needed to elucidate the mechanism of action of the compound and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 4-ethylphenylhydrazine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with nitric acid to yield the final product.
Scientific Research Applications
The compound 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide has potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties in vitro. Moreover, it has been shown to inhibit the growth of cancer cells in vitro. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-2-7-3-5-8(6-4-7)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-6H,2H2,1H3,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRACBRUBRWALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)

![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)